An In-Depth Technical Guide to 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (CAS Number: 1095545-66-6), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines plausible synthetic strategies, discusses analytical methodologies for its characterization and quality control, and explores its emerging applications as a key intermediate in the synthesis of novel therapeutic agents. Particular emphasis is placed on its role in the development of compounds targeting the central nervous system.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. The introduction of an aryl group at the 3-position of the pyrrolidine ring, as seen in 3-(3-Methoxyphenyl)pyrrolidine, provides a valuable platform for designing molecules with diverse pharmacological activities. The methoxy-substituted phenyl ring, in particular, offers opportunities for metabolic stability and can engage in key hydrogen bonding and hydrophobic interactions within protein binding pockets. This guide serves as a technical resource for researchers leveraging this important chemical entity.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1095545-66-6 | [2] |
| Molecular Formula | C₁₁H₁₆ClNO | [2] |
| Molecular Weight | 213.70 g/mol | [2] |
| Appearance | White to off-white solid (typical) | Commercially available data |
| Solubility | Soluble in water and methanol | General knowledge of hydrochloride salts |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [3] |
Safety and Handling:
3-(3-Methoxyphenyl)pyrrolidine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Manufacturing
While a specific, detailed, and publicly available experimental protocol for the synthesis of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride is not readily found in peer-reviewed literature, plausible synthetic routes can be devised based on established organic chemistry principles and analogous transformations. A potential retrosynthetic analysis is presented below.
Figure 1: Retrosynthetic analysis for 3-(3-Methoxyphenyl)pyrrolidine.
Plausible Synthetic Protocol:
A common strategy for the synthesis of 3-arylpyrrolidines involves the use of a protected pyrrolidin-3-one as a key intermediate. The following protocol is a generalized representation and would require optimization.
Step 1: N-Protection of Pyrrolidin-3-one Pyrrolidin-3-one is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
Step 2: Grignard Reaction The protected pyrrolidin-3-one is then reacted with a Grignard reagent prepared from 3-bromoanisole. This reaction forms a tertiary alcohol.
Step 3: Dehydration and Reduction The resulting alcohol is dehydrated under acidic conditions to yield an enamine intermediate. Subsequent reduction of the double bond, for instance, through catalytic hydrogenation, affords the N-protected 3-(3-methoxyphenyl)pyrrolidine.
Step 4: Deprotection and Salt Formation The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz or acidic treatment for Boc). The resulting free base, 3-(3-methoxyphenyl)pyrrolidine, is then treated with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the desired hydrochloride salt.[4][5]
Figure 2: Plausible synthetic workflow for 3-(3-Methoxyphenyl)pyrrolidine HCl.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. The following techniques are essential for its quality control.
4.1. Spectroscopic Methods
While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (typically in the range of 6.7-7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the aromatic ring will likely appear as a multiplet.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the pyrrolidine ring.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 178.12.[6]
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands for N-H stretching (as an ammonium salt), aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
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4.2. Chromatographic Methods
Purity assessment is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Exemplary HPLC Method for Purity Determination:
While a specific method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would need to be optimized and validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Applications in Drug Discovery and Development
The 3-(3-methoxyphenyl)pyrrolidine moiety is a valuable pharmacophore in the design of novel therapeutic agents, particularly those targeting the central nervous system.
5.1. Intermediate for CNS-Active Compounds
The structural similarity of the 3-arylpyrrolidine scaffold to endogenous neurotransmitters makes it an attractive starting point for the synthesis of compounds with potential activity at various CNS receptors. Research into related compounds suggests that derivatives of 3-(3-methoxyphenyl)pyrrolidine could be investigated as:
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Dopamine and Serotonin Receptor Ligands: The phenylpyrrolidine core is present in compounds with affinity for dopamine and serotonin transporters and receptors. The methoxy substituent can influence selectivity and pharmacokinetic properties.
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Analgesics: The 3-methoxyphenyl group is a key feature in the structure of the atypical opioid analgesic, Tramadol. A patent has described novel piperidine derivatives starting from a related scaffold as potent analgesics targeting the μ-opioid receptor.[7]
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β3 Adrenergic Receptor Agonists: A patent has disclosed the use of hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists, which are being explored for the treatment of overactive bladder.[8] This suggests a potential therapeutic area for derivatives of 3-(3-methoxyphenyl)pyrrolidine.
5.2. A Scaffold for Exploring Structure-Activity Relationships (SAR)
3-(3-Methoxyphenyl)pyrrolidine hydrochloride serves as an excellent starting material for building chemical libraries to explore SAR. The secondary amine of the pyrrolidine ring can be readily functionalized with a wide variety of substituents, allowing for the systematic modification of the molecule's properties.
Figure 3: Structure-Activity Relationship (SAR) exploration starting from 3-(3-Methoxyphenyl)pyrrolidine.
Conclusion
3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a valuable and versatile building block for drug discovery and development. Its unique structural features, combining a three-dimensional pyrrolidine core with an electronically and metabolically relevant methoxyphenyl group, make it an attractive starting point for the synthesis of novel compounds targeting a range of biological targets, particularly within the central nervous system. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences. Further exploration of its utility in focused chemical libraries is likely to yield novel and potent therapeutic candidates.
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- Google Patents. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- Nguyen, N. T., Dai, V. V., et al. (2022). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT.
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PubChemLite. 3-(3-methoxyphenyl)pyrrolidine hydrochloride (C11H15NO). [Link]
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